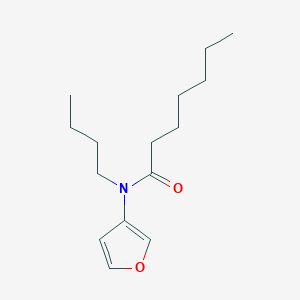![molecular formula C13H17N5OS B15212910 2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol CAS No. 2879-77-8](/img/structure/B15212910.png)
2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and benzylthio groups, and an ethanolamine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor like 2,5-diaminopyrimidine, the benzylthio group can be introduced via nucleophilic substitution.
Introduction of the ethanolamine moiety: This can be achieved through a nucleophilic substitution reaction where the amino group on the pyrimidine ring reacts with an appropriate ethanolamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and benzylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol would depend on its specific application. Generally, it may interact with biological molecules through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions.
Pathways involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopyrimidine: Lacks the benzylthio and ethanolamine groups.
6-Benzylthio-2,4-diaminopyrimidine: Lacks the ethanolamine group.
2-Aminoethanol: Lacks the pyrimidine ring and benzylthio group.
Uniqueness
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its pyrimidine ring, benzylthio group, and ethanolamine moiety. This combination may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Properties
CAS No. |
2879-77-8 |
|---|---|
Molecular Formula |
C13H17N5OS |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[(2,5-diamino-6-benzylsulfanylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H17N5OS/c14-10-11(16-6-7-19)17-13(15)18-12(10)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8,14H2,(H3,15,16,17,18) |
InChI Key |
OBKFXDPRBUJVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2N)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


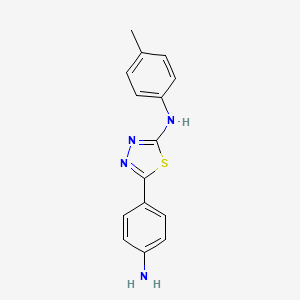
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
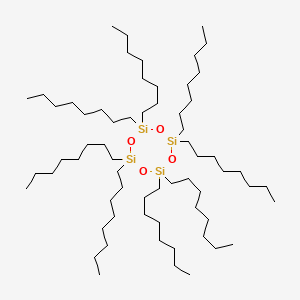
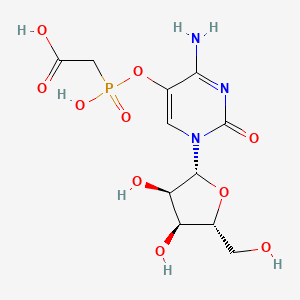
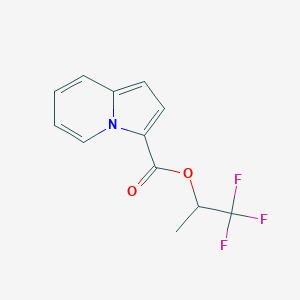
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
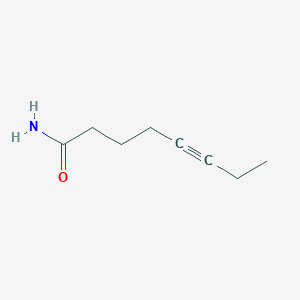
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

